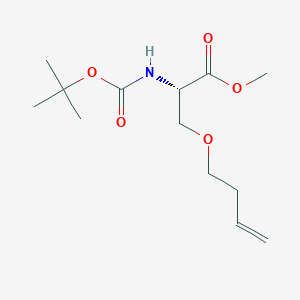
2-Quinoxalinol, 3-(trichloromethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Quinoxalinol, 3-(trichloromethyl)- is an organic compound with the molecular formula C9H5Cl3N2O. It is a derivative of quinoxaline, a heterocyclic aromatic organic compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Quinoxalinol, 3-(trichloromethyl)- typically involves the chlorination of quinoxaline derivatives. One common method involves reacting quinoxaline derivatives with trichloromethyl carbonic ester in an organic solvent at temperatures ranging from 20°C to 150°C for 2 to 30 hours . Another method involves the reduction of 2-quinoxalinol-4-oxide compounds using hydrazine in the presence of a Raney catalyst and a hydroxide of an alkali metal or an alkaline earth metal .
Industrial Production Methods
Industrial production methods for 2-Quinoxalinol, 3-(trichloromethyl)- are similar to laboratory synthesis but are scaled up to meet production demands. These methods often involve optimized reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
化学反応の分析
Types of Reactions
2-Quinoxalinol, 3-(trichloromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into other quinoxaline derivatives.
Substitution: The trichloromethyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, Raney catalyst, and various organic solvents. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and reaction times .
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives, which can be further functionalized for specific applications .
科学的研究の応用
2-Quinoxalinol, 3-(trichloromethyl)- has several scientific research applications:
作用機序
The mechanism of action of 2-Quinoxalinol, 3-(trichloromethyl)- and its derivatives involves interactions with molecular targets such as kinases. These interactions can inhibit kinase activity, affecting cell signaling pathways and leading to various biological effects. The compound’s structure allows it to bind to specific sites on the kinase, blocking its activity and potentially leading to therapeutic effects .
類似化合物との比較
Similar Compounds
2-Quinoxalinone, 3-(trichloromethyl)-: Similar in structure but with different functional groups, leading to different chemical properties and applications.
3-(Trichloromethyl)quinoxalin-2-ol: Another closely related compound with similar applications and chemical properties.
Uniqueness
Its ability to undergo various chemical reactions and its potential as a kinase inhibitor make it a valuable compound in scientific research and industrial applications .
特性
CAS番号 |
73855-49-9 |
|---|---|
分子式 |
C9H5Cl3N2O |
分子量 |
263.5 g/mol |
IUPAC名 |
3-(trichloromethyl)-1H-quinoxalin-2-one |
InChI |
InChI=1S/C9H5Cl3N2O/c10-9(11,12)7-8(15)14-6-4-2-1-3-5(6)13-7/h1-4H,(H,14,15) |
InChIキー |
HYRAYGYUGOFLQR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)C(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


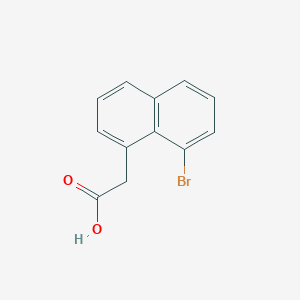
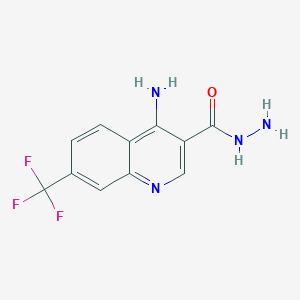
![Ethyl 2-bromoimidazo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B15065055.png)
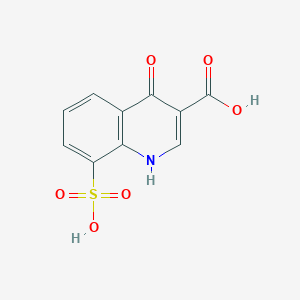
![2'-Methyl-3',4'-dihydro-2'H-spiro[piperidine-4,1'-pyrrolo[1,2-a]pyrazine]-6'-carbonitrile hydrochloride](/img/structure/B15065059.png)
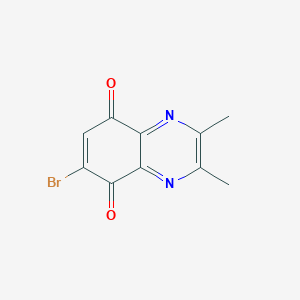



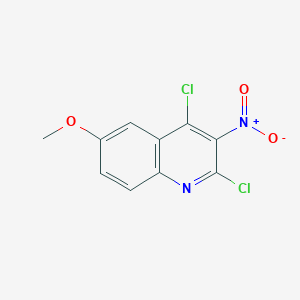
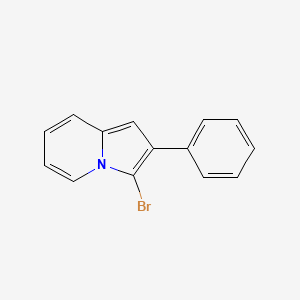
![2-amino-1-(3-aminopropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B15065112.png)
